molecular formula C26H24ClN3O5 B11284598 N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11284598
M. Wt: 493.9 g/mol
InChI Key: RMUMFTAIDXWKGR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, methoxybenzyl, and methoxyphenyl groups, along with an imidazolidinone core. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step often starts with the reaction of an appropriate diamine with a diacid or its derivative under dehydrating conditions to form the imidazolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazolidinone intermediate.

    Attachment of Methoxybenzyl and Methoxyphenyl Groups: These groups are typically introduced through alkylation reactions, where the imidazolidinone intermediate is treated with methoxybenzyl and methoxyphenyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways due to its unique structure.

    Medicine: Investigation as a potential therapeutic agent, given its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups suggests it could engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: shares similarities with other imidazolidinone derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H24ClN3O5

Molecular Weight

493.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24ClN3O5/c1-34-21-7-3-5-17(13-21)16-29-23(15-24(31)28-19-11-9-18(27)10-12-19)25(32)30(26(29)33)20-6-4-8-22(14-20)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

RMUMFTAIDXWKGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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